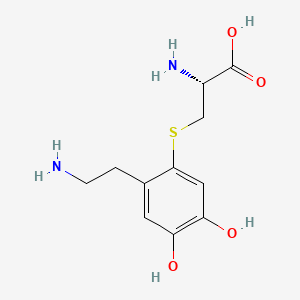
Melamin-15N3
Übersicht
Beschreibung
Melamine-15N3 is a 15N-labeled Melamine . It is a metabolite of cyromazine and an intermediate for the synthesis of melamine resin and plastic materials . It is a white crystalline solid, tasteless and odorless, with high stability and burning properties .
Synthesis Analysis
Melamine-15N3 can be analyzed using gas chromatography-mass spectrometry (GC-MS) instrumentation . The United States Food and Drug Administration (US FDA) adopted a screening method for the GC-MS analysis of melamine and related compounds .Molecular Structure Analysis
Melamine-15N3 is a 15N-labeled Melamine . Its chemical formula is C3H6N6 .Chemical Reactions Analysis
Melamine-15N3 is a 15N-labeled Melamine . It is a metabolite of cyromazine and an intermediate for the synthesis of melamine resin and plastic materials .Wissenschaftliche Forschungsanwendungen
Lebensmittelsicherheit und Kontaminationsdetektion
Melamin-15N3 spielt eine entscheidende Rolle in Studien zur Lebensmittelsicherheit. Forscher verwenden es als internen Standard in massenspektrometrischen Verfahren, um Melamin und verwandte Verbindungen (wie Cyanursäure) in Lebensmitteln zu detektieren und zu quantifizieren. Durch die Analyse der Isotopenverhältnisse können Wissenschaftler Melaminverunreinigungen in Milchprodukten, Tierfutter und anderen Lebensmittelmatrizen genau identifizieren und quantifizieren .
Wirkmechanismus
Target of Action
Melamine-15N3 is a stable isotope-labeled form of Melamine . Melamine is a metabolite of cyromazine , which is an insect growth regulator. It is used in the synthesis of melamine resin and plastic materials . .
Mode of Action
It is known that melamine, the parent compound, can form synthetic resins with formaldehyde . These resins are used in the production of various plastic materials .
Biochemical Pathways
Melamine, the parent compound, is known to be a metabolite of cyromazine . Cyromazine is an insect growth regulator, suggesting that Melamine-15N3 may also be involved in similar biochemical pathways.
Pharmacokinetics
It is known that melamine, the parent compound, is largely non-metabolized in male wistar rats, with 90% of the administered dose excreted in the urine . This suggests that Melamine-15N3 may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
It is known that melamine, the parent compound, can form melamine cyanurate crystals in the kidneys and cause renal failure . This is a significant health concern, particularly in cases of food contamination.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Melamine-15N3 plays a significant role in biochemical reactions as a tracer molecule. It is often used to study the metabolic pathways and interactions of melamine in various biological systems. Melamine-15N3 interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The interactions between Melamine-15N3 and these biomolecules are crucial for understanding its metabolic fate and potential toxicity .
Cellular Effects
Melamine-15N3 has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to Melamine-15N3 can lead to changes in the expression of genes involved in stress response and detoxification pathways. Additionally, Melamine-15N3 can disrupt cellular metabolism by interfering with the normal function of metabolic enzymes .
Molecular Mechanism
The mechanism of action of Melamine-15N3 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Melamine-15N3 can bind to specific sites on enzymes, altering their activity and affecting metabolic processes. It can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of various proteins involved in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Melamine-15N3 can change over time due to its stability and degradation. Studies have shown that Melamine-15N3 is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to Melamine-15N3 in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of Melamine-15N3 vary with different dosages in animal models. At low doses, Melamine-15N3 may have minimal effects on biochemical parameters, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects, such as renal toxicity and oxidative stress, have been observed at high doses of Melamine-15N3 in animal studies .
Metabolic Pathways
Melamine-15N3 is involved in several metabolic pathways, including its conversion to cyanuric acid by cytochrome P450 enzymes. This conversion is a key step in the detoxification of melamine and its derivatives. Melamine-15N3 can also affect metabolic flux and metabolite levels by interacting with enzymes involved in amino acid and nucleotide metabolism .
Transport and Distribution
Within cells and tissues, Melamine-15N3 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of Melamine-15N3 within specific cellular compartments can influence its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of Melamine-15N3 is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Melamine-15N3 can localize to the cytoplasm, nucleus, and other organelles, where it can exert its effects on cellular functions. The activity and function of Melamine-15N3 are influenced by its localization within the cell .
Eigenschaften
IUPAC Name |
1,3,5-triazine-2,4,6-tri(15N3)amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSHMPZPIAZGSV-VMGGCIAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=NC(=N1)[15NH2])[15NH2])[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676004 | |
| Record name | 1,3,5-Triazine-2,4,6-(~15~N_3_)triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287476-11-3 | |
| Record name | 1,3,5-Triazine-2,4,6-(~15~N_3_)triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287476-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)- (9CI)](/img/no-structure.png)
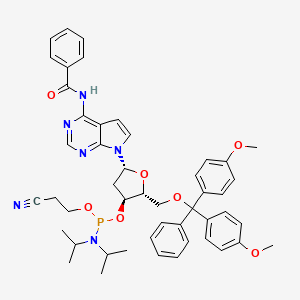
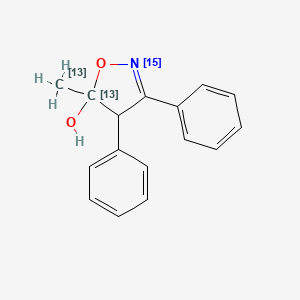
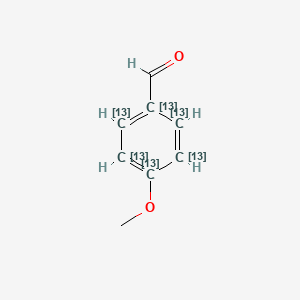

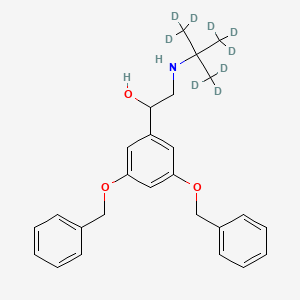


![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)

